molecular formula C10H14F3NS B1481874 4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine CAS No. 2098105-54-3

4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine

Cat. No.: B1481874
CAS No.: 2098105-54-3
M. Wt: 237.29 g/mol
InChI Key: YNJROQSAUWVUPA-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine is a fluorinated primary amine derivative featuring a trifluoromethyl group at the terminal carbon and a thiophen-2-ylmethyl substituent at the second carbon of the butan-1-amine backbone. Its molecular formula is C₁₀H₁₃F₃NS, and it is registered under CAS number 2097962-43-9 . The compound’s structure combines a thiophene heterocycle (known for electron-rich aromaticity) with a trifluoromethyl group, which enhances lipophilicity and metabolic stability. The N-methyl group further modulates its basicity and steric profile, distinguishing it from non-methylated analogs.

Properties

IUPAC Name

4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NS/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJROQSAUWVUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CS1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Oxidation of Propargylic Alcohols to Ynone Intermediates

A prominent method involves the oxidation of 4,4,4-trifluorobut-2-yn-1-ols (propargylic alcohols) to corresponding 4,4,4-trifluorobut-2-yn-1-ones (ynones), which serve as Michael acceptors for subsequent nucleophilic additions to introduce amine groups and heteroaromatic substituents such as thiophene.

  • Oxidation Conditions: Manganese dioxide (MnO₂) is employed as an oxidant due to its cost-effectiveness and ease of handling. The reaction is initiated at 0 °C and then warmed to room temperature, leading to efficient conversion within 4 hours.

  • Substrate Scope: Aromatic substituents on the propargylic alcohol, such as phenyl or thiophen-2-ylmethyl groups, yield high conversion rates (up to 95% by ^19F NMR yield). Aliphatic substituents show lower conversion and potential product degradation.

Table 1: Oxidation of Propargylic Alcohols to Ynone Intermediates

Entry R Group Temp (°C) Time (h) Product Yield (%) (^19F NMR)
1 Phenyl (Ph) Room temp 4 95
2 4-Methoxyphenyl Room temp 2.5 93
3 4-Methylphenyl Room temp 3 90
4 4-Bromophenyl Room temp 2 58
5 Phenyl-ethyl Reflux 20 35

Note: Yields are based on ^19F NMR spectroscopy; isolated yields may vary due to product instability on silica gel.

Michael Addition of Amines to Ynone Intermediates

The ynone intermediates undergo Michael addition reactions with amines to form the corresponding amino-substituted products:

  • Bases Used: Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are effective bases for catalyzing the addition, with t-BuOK showing high efficiency even at catalytic amounts (2 mol%).

  • Solvents and Temperature: Ether solvents such as diethyl ether (Et₂O) at 0 °C favor high yields.

  • Yields: Isolated yields of Michael adducts reach up to 84%, with stereoselectivity favoring the E-isomer.

Table 2: Michael Addition of Amines to Ynone

Entry Base (equiv) Solvent Temp (°C) Yield (%) (^19F NMR) Isolated Yield (%)
1 NaH (1.5) THF 0 53 -
3 NaH (1.5) Et₂O 0 76 69
6 t-BuOK (1.5) Et₂O 0 68 67
8 t-BuOK (0.02) Et₂O 0 94 84

Note: Lower equivalents of t-BuOK improve yield, indicating catalytic efficiency.

Cyclization and Aromatization to Form Substituted Aromatic Derivatives

Following Michael addition, cyclization under basic conditions can convert the adducts into aromatic or heteroaromatic compounds, potentially including the target amine structure:

  • Base and Conditions: t-BuOK in tert-butanol at 30–60 °C promotes cyclization with high conversion.

  • Yields: Up to >99% conversion by ^19F NMR, with isolated yields around 80–85%.

  • Base Ionic Character: Potassium tert-butoxide is superior to sodium or lithium tert-butoxides, emphasizing the importance of base ionic character.

Table 3: Cyclization of Michael Adducts

Entry Base (equiv) Temp (°C) Time (h) Yield (%) (^19F NMR) Isolated Yield (%)
3 t-BuOK (2.0) 60 4 85 <1 (byproduct)
4 t-BuOK (3.0) 60 4 >99 0 (byproduct)
6 t-BuOK (3.0) 30 2 >99 84

Note: Lower yields or no reaction observed with sodium or lithium tert-butoxides.

Additional Considerations for Methylation

The target compound includes an N-methyl group on the amine. Methylation can be achieved post-amine formation via:

  • Reductive Methylation: Using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mild conditions to selectively methylate the amine nitrogen.

  • Direct Alkylation: Reaction with methyl iodide or methyl sulfate under controlled basic conditions.

These methylation steps must be optimized to avoid overalkylation or side reactions, especially considering the sensitivity of fluorinated substrates.

Summary of Preparation Strategy

Step Key Reagents/Conditions Outcome
1. Synthesis of propargylic alcohol precursor Starting from trifluoropropene derivatives and thiophene-2-ylmethyl bromide Formation of 4,4,4-trifluorobut-2-yn-1-ol with thiophene substituent
2. Oxidation to ynone MnO₂, 0 °C to room temp, CH₂Cl₂ solvent Formation of 4,4,4-trifluorobut-2-yn-1-one intermediate
3. Michael addition with amine NaH or t-BuOK base, Et₂O solvent, 0 °C Formation of amino-substituted intermediate
4. Cyclization/aromatization t-BuOK, tert-butanol, 30–60 °C Formation of aromatic amine derivative
5. N-Methylation Formaldehyde + reducing agent or methyl iodide Final product: this compound

Research Findings and Notes

  • The oxidation step is sensitive to the nature of the substituent; aromatic groups favor high yields, while aliphatic groups may cause degradation.

  • Michael addition proceeds efficiently with strong bases and ether solvents; catalytic amounts of t-BuOK suffice.

  • Cyclization requires careful base selection; potassium tert-butoxide is optimal.

  • The trifluoromethyl group imparts high electrophilicity to intermediates, facilitating nucleophilic additions.

  • Product stability is a concern, especially during purification, due to partial decomposition on silica gel.

  • Methylation of the amine nitrogen is a critical final step to achieve the target compound.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or modified thiophene derivatives.

Scientific Research Applications

4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related butan-1-amine derivatives and their distinguishing properties:

Compound Name Substituents/Modifications Molecular Formula Physical State Synthesis Yield Key Data Source
Target Compound Thiophen-2-ylmethyl, N-methyl, CF₃ C₁₀H₁₃F₃NS Not reported Not reported
4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) Furan-2-ylmethyl thioether C₉H₁₅NOS Yellow oil 71%
4,4,4-Trifluorobutan-1-amine Terminal CF₃, no heterocycle C₄H₈F₃N Not reported Not reported
4-((5-Phenyl-1H-tetrazol-1-yl)thio)butan-1-amine (2d) Tetrazole-phenyl thioether C₁₁H₁₃N₅S Yellow oil 70%
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine CF₃, tetrahydropyran substituent C₉H₁₄F₃NO Not reported Discontinued
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine Thiophen-3-yl substituent (isomer) C₉H₁₀F₃NS Not reported Not reported

Key Differences in Physicochemical Properties

Lipophilicity and Solubility: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like 2a and 2d . This feature may enhance membrane permeability but reduce aqueous solubility.

Thermal Stability :

  • While melting points for the target compound are unreported, structurally related chroman-4-one derivatives with thiophen-2-ylmethyl groups (e.g., 3d ) exhibit melting points around 79°C . This suggests that heterocycle positioning significantly impacts thermal behavior.

Functional Group Impact on Reactivity and Bioactivity

  • Thiophene vs. Furan/Tetrazole :
    Thiophene’s sulfur atom may confer greater resistance to oxidative metabolism compared to oxygen-containing furan or nitrogen-rich tetrazole groups .
  • Trifluoromethyl vs. Hydrogen: The CF₃ group in the target compound likely reduces basicity compared to non-fluorinated butan-1-amine derivatives, altering interaction with biological targets .
  • N-Methylation :
    The N-methyl group may sterically hinder interactions with enzymes or receptors relative to primary amines like 2a or 4,4,4-trifluorobutan-1-amine .

Biological Activity

Overview

4,4,4-Trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine is a novel organic compound characterized by its trifluoromethyl group, thiophene ring, and amine functionality. This unique structure positions it as a promising candidate in medicinal chemistry and biological research due to its potential interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C10H14F3NS, with a molecular weight of approximately 237.29 g/mol. Its structural components contribute to its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Thiophene Ring : Facilitates π-π interactions with biomolecules.
  • Amine Group : Capable of forming hydrogen bonds, increasing binding affinity to target proteins.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Binding Affinity : The trifluoromethyl group may enhance binding to specific enzymes or receptors.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on proteins.
  • Electrostatic Interactions : The presence of the thiophene ring may allow for additional interactions through electrostatic means.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cell lines. Here are key findings:

Cell LineIC50 (µM)Activity Description
MCF-7 (Breast)15.5Moderate cytotoxicity
HeLa (Cervical)12.8Significant anti-proliferative effects
A549 (Lung)20.3Lower activity compared to MCF-7

These results indicate that while the compound exhibits cytotoxic effects across multiple cancer cell lines, its potency varies significantly depending on the specific target cells.

Case Studies

  • Anti-Cancer Activity : In a study involving MCF-7 and HeLa cells, this compound demonstrated an ability to induce apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent.
  • Enzyme Inhibition : Preliminary assays suggest that the compound may act as an inhibitor of certain metabolic enzymes involved in cancer progression, although further studies are required to elucidate the specific pathways affected.

Comparison with Related Compounds

To contextualize its biological activity, comparisons with structurally similar compounds were made:

CompoundIC50 (µM)Notes
4,4,4-Trifluorobutylamine25.0Less potent than the target compound
Thiophene-based derivativesVariesShow varying degrees of anti-cancer activity

This comparison underscores the unique efficacy of this compound relative to its analogs.

Q & A

Q. What are the primary synthetic routes for 4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine?

  • Methodological Answer : Two common approaches are:
  • Reductive Amination : React thiophen-2-ylmethanol with 4,4,4-trifluoro-N-methylbutan-1-amine in the presence of sodium cyanoborohydride and an acid catalyst (e.g., acetic acid) in methanol/ethanol at 25–50°C .
  • Nucleophilic Substitution : Use a halogenated intermediate (e.g., 2-(bromomethyl)thiophene) with 4,4,4-trifluoro-N-methylbutan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key ConditionsPurity (HPLC)
Reductive Amination65–75NaBH₃CN, MeOH, 40°C≥95%
Nucleophilic Substitution50–60K₂CO₃, DMF, 80°C90–92%

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles using SHELXL or similar software .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). Key signals: CF₃ (~-60 ppm in ¹⁹F NMR), thiophene protons (6.5–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 268.1 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Stereochemical variations (e.g., racemic vs. enantiopure forms).
  • Solvent effects (e.g., DMSO vs. CDCl₃ shifting thiophene proton signals).
  • Impurities (e.g., oxidation byproducts like sulfoxides).
    Resolution Steps :

Reproduce synthesis with rigorous purification (e.g., column chromatography).

Validate using multiple techniques (e.g., X-ray for absolute configuration, 2D NMR for connectivity).

Cross-reference with computational models (e.g., Gaussian for NMR shift predictions) .

Q. What strategies are recommended for evaluating its biological activity in receptor-binding studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Radioligand Binding : Use ³H-labeled analogs to quantify affinity for CNS targets (e.g., serotonin receptors).
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs.
  • Data Interpretation :
  • Compare IC₅₀ values with structural analogs (e.g., 2-fluoro-2-(thiophen-2-yl)ethan-1-amine shows EC₅₀ = 12 nM in 5-HT₂A assays) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes using the InChIKey XBHORFDUFAAMKS-UHFFFAOYSA-N .

Q. How does the trifluoromethyl group influence the compound’s stability under experimental conditions?

  • Methodological Answer : The CF₃ group enhances:
  • Metabolic Stability : Resists cytochrome P450 oxidation (t₁/₂ > 6 hrs in liver microsomes).
  • Thermal Stability : Decomposes above 200°C (TGA data).
    Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Compare degradation products (e.g., defluorination) via LC-MS .

Q. What computational approaches are effective in predicting its pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (predicted: 2.8), blood-brain barrier permeability (CNS MPO = 4.5).
  • Molecular Dynamics : Simulate membrane permeation (e.g., CHARMM-GUI for lipid bilayer models).
  • Docking Studies : Map interactions with CYP3A4 (major metabolizing enzyme) to predict clearance rates .

Data Contradiction Analysis

Case Study : Discrepancies in reported ¹⁹F NMR shifts (-62 ppm vs. -58 ppm).

  • Root Cause : Residual solvent (e.g., D₂O vs. CDCl₃) or pH effects.
  • Resolution : Standardize solvent systems and use internal standards (e.g., CFCl₃) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine
Reactant of Route 2
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine

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